N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with N,N-dimethyl groups at the sulfonamide nitrogen. A carbonyl group links the benzene ring to an azetidine (four-membered saturated heterocycle), which is further connected to a 1,2,4-oxadiazole ring bearing a thiophen-2-ylmethyl substituent. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capabilities. The thiophene enhances lipophilicity, while the azetidine introduces conformational rigidity due to its ring strain.
Properties
IUPAC Name |
N,N-dimethyl-4-[3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22(2)29(25,26)16-7-5-13(6-8-16)19(24)23-11-14(12-23)18-20-17(21-27-18)10-15-4-3-9-28-15/h3-9,14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIHAJQSDAYTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide, often referred to as compound 1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of compound 1, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 432.5 g/mol. The structure features a thiophene moiety linked to a 1,2,4-oxadiazole ring and an azetidine carbonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₄S₂ |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1396851-28-7 |
Synthesis
Compound 1 was synthesized through a multi-step reaction involving the coupling of thiophene derivatives with azetidine and benzenesulfonamide frameworks. The synthesis process typically includes:
- Formation of the thiophene derivative.
- Synthesis of the oxadiazole ring.
- Coupling reactions to form the final sulfonamide structure.
Anticancer Properties
Recent studies have indicated that compound 1 exhibits significant anticancer activity against various human cancer cell lines, including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The compound's mechanism involves:
- Inhibition of Carbonic Anhydrases : Compound 1 has been shown to inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII, which are overexpressed in many tumors. Inhibitory concentrations (IC50) for CA IX ranged from 29.0 nM to 1082.0 nM across different derivatives .
| Target Enzyme | IC50 Range (nM) |
|---|---|
| CA II | 80.3 - 1403.1 |
| CA IX | 29.0 - 1082.0 |
| CA XII | 40.6 - 140.8 |
The biological activity of compound 1 is attributed to its ability to alter the tumor microenvironment by raising the pH and inhibiting tumor-associated enzymes like carbonic anhydrases . This action not only impairs tumor growth but also enhances the efficacy of other anticancer therapies.
Anti-inflammatory Activity
Additionally, similar compounds within the sulfonamide class have demonstrated anti-inflammatory properties. Studies have shown that derivatives exhibit comparable effects to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in inflammatory conditions .
Case Studies
Several case studies highlight the effectiveness of compound 1 in preclinical settings:
- Study on HT-29 Cells : In vitro assays demonstrated that treatment with compound 1 significantly reduced cell viability in HT-29 cells by inducing apoptosis.
- MDA-MB-231 Model : In vivo studies using xenograft models revealed that administration of compound 1 led to reduced tumor size compared to control groups.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Based Heterocycles
Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., 7–9) share the sulfonamide core but replace the oxadiazole-azetidine system with a triazole-thione. Key differences:
- Electronic Effects : The 1,2,4-triazole-thione tautomerizes between thiol and thione forms, enabling dynamic hydrogen bonding . In contrast, the oxadiazole in the target compound is rigid and electron-deficient, favoring π-π stacking.
- Synthetic Routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides , whereas oxadiazoles typically require nitrile oxide cycloadditions or dehydrative cyclization.
Imidazolidin-2-ylidene-Triazine Derivatives ()
Compounds like ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives (11–19) feature fused imidazolidin-2-ylidene and triazine rings. Key distinctions:
- Substituent Effects : The target compound’s thiophene substituent increases lipophilicity (predicted logP ~3.5) compared to chlorine or methyl groups in ’s derivatives (logP ~2.8–3.2).
- Pharmacokinetics : The azetidine-carbonyl linkage may enhance aqueous solubility relative to the ethoxycarbonyl groups in ’s compounds.
Sulfonamide-Thiadiazole/Isoxazole Derivatives ()
Examples like Sulfaphenazole (a sulfonamide-phenylpyrazole hybrid) and Sulfaisopropylthiadiazole highlight diversity in heterocyclic appendages:
- Bioactivity : Sulfaphenazole inhibits cytochrome P450 2C9, while thiadiazole derivatives often exhibit antibacterial activity. The target compound’s oxadiazole-azetidine-thiophene architecture may confer broader kinase or protease inhibition.
- Metabolic Stability : The oxadiazole’s resistance to hydrolysis contrasts with the ester/labile groups in ’s derivatives.
Key Research Findings
- Synthetic Feasibility : The target compound’s azetidine and oxadiazole moieties require specialized cyclization steps, contrasting with the straightforward triazole/thiadiazole syntheses in and .
- Biological Targets : Oxadiazoles are associated with anti-inflammatory and anticancer activity, while azetidines are emerging in kinase inhibitor design. This positions the compound as a candidate for dual-target therapies.
- Tautomerism : Unlike triazole-thiones (), the target compound lacks tautomeric forms, simplifying crystallographic characterization (e.g., via SHELX programs, as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
